(2S,3S)-E1R: A Technical Guide to its Sigma-1 Receptor Binding Affinity and Allosteric Modulation
(2S,3S)-E1R: A Technical Guide to its Sigma-1 Receptor Binding Affinity and Allosteric Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel small molecule that has garnered significant interest for its unique interaction with the sigma-1 receptor (σ1R). Unlike traditional orthosteric ligands that directly compete for the primary binding site, (2S,3S)-E1R acts as a positive allosteric modulator (PAM). This technical guide provides an in-depth overview of the binding characteristics of (2S,3S)-E1R, detailed experimental protocols for its characterization, and an exploration of the relevant sigma-1 receptor signaling pathways.
Data Presentation: Characterization of (2S,3S)-E1R as a Sigma-1 Receptor Positive Allosteric Modulator
As a positive allosteric modulator, the primary characteristic of (2S,3S)-E1R is not its direct binding affinity (Ki or IC50) in competitive radioligand binding assays, but rather its ability to enhance the binding and/or function of orthosteric sigma-1 receptor agonists. The following table summarizes the key findings from in vitro and in vivo studies that characterize the allosteric modulatory effects of (2S,3S)-E1R.
| Assay Type | Experimental System | Agonist Used | (2S,3S)-E1R Effect | Antagonist Blockade | Reference |
| Radioligand Binding | Jurkat cell membranes | [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) | 10 μM (2S,3S)-E1R increased specific binding by 38% | Not Reported | [1] |
| Functional Assay (Calcium Influx) | Not specified | Bradykinin (B550075) (induces σ1R-mediated Ca2+ potentiation) | Enhanced the effect of PRE-084 on bradykinin-induced intracellular Ca2+ increase | NE-100 | [2][3] |
| Functional Assay (Tissue Contraction) | Electrically stimulated rat vas deferens | PRE-084 | Potentiated the stimulating effect of PRE-084 | NE-100 | [3][4] |
| In Vivo Cognitive Enhancement | Scopolamine-induced amnesia model (mice) | Endogenous agonists | Alleviated cognitive impairment in passive avoidance and Y-maze tests | NE-100 | [3] |
Experimental Protocols
Radioligand Binding Assay for Positive Allosteric Modulation
This protocol is designed to assess the ability of a test compound, such as (2S,3S)-E1R, to potentiate the binding of a radiolabeled sigma-1 receptor ligand.
Materials:
-
Biological Source: Guinea pig liver membranes or other tissues/cells expressing sigma-1 receptors.[5]
-
Orthosteric Agonist (optional): PRE-084 or (+)-SKF-10047.
-
Test Compound: (2S,3S)-E1R.
-
Non-specific Binding Control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).[6]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Scintillation Cocktail and Counter.
-
Glass Fiber Filters and Filtration Apparatus.
Procedure:
-
Membrane Preparation: Homogenize the biological source in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[6]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Membrane homogenate (typically 100-200 µg of protein).[6]
-
Radioligand at a concentration near its Kd (e.g., 3 nM --INVALID-LINK---pentazocine).[6]
-
Varying concentrations of the test compound ((2S,3S)-E1R).
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add a high concentration of an unlabeled sigma-1 ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Analyze the effect of (2S,3S)-E1R on the specific binding of the radioligand. A significant increase in specific binding in the presence of (2S,3S)-E1R indicates positive allosteric modulation.
Bradykinin-Induced Intracellular Calcium ([Ca2+]) Influx Assay
This functional assay measures the potentiation of sigma-1 receptor-mediated calcium signaling by a PAM.
Materials:
-
Cell Line: A cell line endogenously expressing sigma-1 receptors and bradykinin receptors (e.g., NG108-15 cells or human subcutaneous fibroblasts).[7][8]
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.[8]
-
Bradykinin. [7]
-
Test Compound: (2S,3S)-E1R.
-
Orthosteric Agonist: PRE-084.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate confluency and plate them in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer in the dark for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash: Gently wash the cells with fresh assay buffer to remove excess dye.
-
Pre-incubation: Pre-incubate the cells with the test compound ((2S,3S)-E1R) and/or the orthosteric agonist (PRE-084) for a defined period.
-
Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Stimulation: Add a solution of bradykinin to the wells to induce a calcium response.
-
Data Acquisition: Continuously record the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Compare the bradykinin-induced calcium response in the presence and absence of (2S,3S)-E1R and the orthosteric agonist. A significant enhancement of the calcium response in the presence of (2S,3S)-E1R indicates positive allosteric modulation.
Electrically Stimulated Rat Vas Deferens Contraction Assay
This ex vivo assay assesses the functional consequences of sigma-1 receptor modulation on smooth muscle contraction.
Materials:
-
Tissue: Rat vas deferens.
-
Organ Bath System: Equipped with electrodes for electrical field stimulation and an isometric force transducer.
-
Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.[9]
-
Test Compound: (2S,3S)-E1R.
-
Orthosteric Agonist: PRE-084.
-
Electrical Stimulator.
Procedure:
-
Tissue Preparation: Dissect the vas deferens from a rat and mount it in the organ bath containing physiological salt solution maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Electrical Stimulation: Apply electrical field stimulation (e.g., 0.1 Hz frequency) to induce twitch contractions.[10]
-
Drug Application: Once stable contractions are achieved, add the orthosteric agonist (PRE-084) to the bath to observe its effect on contraction amplitude.
-
PAM Application: In the presence of the agonist, add varying concentrations of the test compound ((2S,3S)-E1R) and record the changes in contraction force.
-
Data Analysis: Measure the amplitude of the twitch contractions. A potentiation of the agonist-induced increase in contraction amplitude by (2S,3S)-E1R is indicative of positive allosteric modulation.
Mandatory Visualization
Caption: Experimental workflow for characterizing (2S,3S)-E1R as a sigma-1 receptor PAM.
Caption: Simplified signaling pathway of the sigma-1 receptor at the ER-mitochondria interface.
Conclusion
(2S,3S)-E1R represents a significant development in the field of sigma-1 receptor pharmacology. Its characterization as a positive allosteric modulator highlights a nuanced mechanism of action that offers potential therapeutic advantages over traditional orthosteric ligands. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of (2S,3S)-E1R and other potential sigma-1 receptor allosteric modulators. A thorough understanding of its interaction with the sigma-1 receptor and the downstream signaling pathways is crucial for the continued development of this and similar compounds for a range of neurological and psychiatric disorders.
References
- 1. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca(2+) signaling via sigma(1)-receptors: novel regulatory mechanism affecting intracellular Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the inhibitory 5-HT receptor in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
